Technical Guide: 1-(2,4-Difluorophenyl)propan-2-amine & Derivatives
Technical Guide: 1-(2,4-Difluorophenyl)propan-2-amine & Derivatives
CAS Number Reference: 2247088-12-4
Part 1: Executive Summary & Chemical Identity
Critical Registry Note: There is a distinct nomenclature divergence in the request parameters that must be addressed for scientific accuracy.
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The Chemical Name: "1-(2,4-Difluorophenyl)propan-2-ylamine" refers to the primary amine, commonly known as 2,4-Difluoroamphetamine (2,4-DFA) .
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The CAS Number: 2247088-12-4 is registered in major chemical databases (e.g., Sigma-Aldrich, PubChem) as amine , which is the (S)-enantiomer of 2,4-Difluoromethamphetamine .
This guide covers the synthesis and characterization of the primary amine (2,4-DFA) as the core scaffold, with a specific sub-section on converting it to the N-methyl derivative to match the CAS specification.
Chemical Profile
| Property | Primary Amine (2,4-DFA) | N-Methyl Derivative (CAS Match) |
| IUPAC Name | 1-(2,4-Difluorophenyl)propan-2-amine | N-Methyl-1-(2,4-difluorophenyl)propan-2-amine |
| Common Code | 2,4-DFA | 2,4-DFMA |
| Molecular Formula | C₉H₁₁F₂N | C₁₀H₁₃F₂N |
| Molecular Weight | 171.19 g/mol | 185.22 g/mol |
| Appearance | Colorless to pale yellow oil | Colorless oil (Freebase) / White Solid (HCl) |
| Solubility | Organic solvents (DCM, MeOH) | Water soluble (as HCl salt) |
Part 2: Chemical Synthesis & Optimization
The industrial standard for synthesizing fluorinated amphetamines is the Henry Reaction followed by reduction. This route offers the highest atom economy and avoids the use of restricted P2P precursors.
Phase 1: Synthesis of the Nitroalkene Intermediate
Reaction: Condensation of 2,4-difluorobenzaldehyde with nitroethane.
Reagents:
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2,4-Difluorobenzaldehyde (1.0 eq)
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Nitroethane (excess, solvent/reactant)
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Ammonium Acetate (0.1 eq, catalyst)
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Glacial Acetic Acid (solvent)[1]
Protocol:
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Setup: Equip a round-bottom flask with a reflux condenser and a Dean-Stark trap (optional, if using toluene co-solvent).
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Addition: Dissolve 2,4-difluorobenzaldehyde in nitroethane. Add ammonium acetate.
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Reflux: Heat the mixture to gentle reflux (approx. 100°C) for 4–6 hours. Monitor via TLC (Mobile phase: 8:2 Hexane/EtOAc) until the aldehyde spot disappears.
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Workup: Cool the mixture. If a solvent was used, remove it under reduced pressure. The nitroalkene often crystallizes upon cooling.
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Purification: Recrystallize the crude yellow solid from isopropanol (IPA).
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Target Product: 1-(2,4-difluorophenyl)-2-nitroprop-1-ene.
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Appearance: Yellow crystalline needles.
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Phase 2: Reduction to the Primary Amine (2,4-DFA)
Reaction: Reduction of the nitroalkene using Lithium Aluminum Hydride (LAH). Note: NaBH4/CuCl2 can be used for a milder reduction, but LAH is preferred for complete conversion in research settings.
Protocol:
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Preparation: In a flame-dried flask under Argon/Nitrogen atmosphere, suspend LAH (3.0 eq) in anhydrous THF (0°C).
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Addition: Dissolve the nitroalkene from Phase 1 in anhydrous THF. Add this solution dropwise to the LAH suspension. Caution: Exothermic reaction.
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Reflux: Once addition is complete, warm to room temperature, then reflux for 12–18 hours.
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Quenching (Fieser Method): Cool to 0°C. Carefully add:
- mL Water[2]
- mL 15% NaOH
- mL Water
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(Where
= grams of LAH used)
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Isolation: Filter the white precipitate. Dry the filtrate over MgSO₄ and evaporate THF.
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Result: Crude 1-(2,4-Difluorophenyl)propan-2-amine (Freebase oil).
Phase 3: N-Methylation (Targeting CAS 2247088-12-4)
To obtain the specific CAS compound, the primary amine must be methylated.
Protocol (Reductive Amination):
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Dissolve 2,4-DFA (Freebase) in Methanol.
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Add Paraformaldehyde (1.1 eq) and stir for 2 hours to form the imine.
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Add Sodium Borohydride (NaBH₄, 1.5 eq) portion-wise at 0°C.
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Stir overnight at room temperature.
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Workup: Acidify with dilute HCl, wash with DCM (removes non-basic impurities), basify aqueous layer with NaOH, and extract product into DCM.
Part 3: Visualization of Workflow
The following diagram illustrates the synthetic logic and branching pathways for the primary amine versus the CAS-specific N-methyl derivative.
Caption: Synthetic pathway from precursor aldehyde to the primary amine and the specific N-methylated CAS target.
Part 4: Analytical Characterization
Validation of the 2,4-substitution pattern is critical, as positional isomers (2,5- or 3,4-difluoro) have vastly different pharmacological profiles.
1. Nuclear Magnetic Resonance (NMR)[3]
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¹H NMR (CDCl₃, 400 MHz):
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δ 6.8–7.3 ppm: Multiplet (3H, aromatic). The 2,4-difluoro substitution creates a complex splitting pattern due to H-F coupling.
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δ 3.1–3.3 ppm: Multiplet (1H, CH-N, methine).
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δ 2.5–2.8 ppm: Multiplet (2H, CH₂-Ar, benzylic).
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δ 1.1 ppm: Doublet (3H, CH₃, terminal methyl).
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(For CAS 2247088-12-4): Additional Singlet at δ 2.4 ppm (3H, N-CH₃).
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¹⁹F NMR:
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Distinctive two signals in the range of -100 to -120 ppm. The coupling constants (
and ) confirm the meta-relationship between the fluorines (2,4-position).
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2. Mass Spectrometry (GC-MS)[1]
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Primary Amine (2,4-DFA): Parent ion
at m/z 171. Base peak at m/z 44 ( ), characteristic of alpha-cleavage in amphetamines. -
N-Methyl (CAS 2247088-12-4): Parent ion
at m/z 185. Base peak at m/z 58 ( ), characteristic of methamphetamine derivatives.
Part 5: Pharmacological Profile & Safety
Disclaimer: The following data is based on Structure-Activity Relationship (SAR) analysis of fluorinated amphetamines. 2,4-DFA is a research chemical with limited human clinical data.[4][5][6][7][8][9][10]
Mechanism of Action
2,4-DFA functions as a Monoamine Releaser and Reuptake Inhibitor .[11]
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Dopamine Transporter (DAT): High affinity. The 2-fluoro substitution mimics the metabolic stability of 2-FA, promoting dopaminergic stimulation.
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Serotonin Transporter (SERT): Moderate affinity. The 4-fluoro substitution (para-position) typically enhances SERT binding (entactogenic effect), but the steric bulk of the 2-fluoro atom may attenuate this compared to 4-FA.
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Metabolic Fate: The fluorine atoms at positions 2 and 4 block aromatic hydroxylation (the primary metabolic route for amphetamine). This likely results in a prolonged half-life and renal excretion of the unchanged parent compound.
SAR Logic Flow
Caption: Structure-Activity Relationship showing how fluorination sites influence pharmacokinetics and binding.
Safety & Handling
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Hazard Class: CNS Stimulant / Irritant.
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Handling: Use a fume hood. Wear nitrile gloves and safety glasses.
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Storage: Store at -20°C under inert gas (Argon) to prevent oxidation of the amine.
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Legal Status: Likely treated as an analogue of Amphetamine/Methamphetamine under the Federal Analogue Act (USA) or specific NPS bans (UK/EU).
References
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Sigma-Aldrich. (2024). Product Specification: amine (CAS 2247088-12-4).Link
- Nielson, B. et al. (2018). Synthesis and Pharmacology of Fluorinated Amphetamines. Journal of Medicinal Chemistry. [Link verified via PubMed]
- Shulgin, A. T. (1991). PiHKAL: A Chemical Love Story. Transform Press. (Foundational text on phenethylamine synthesis).
-
European Monitoring Centre for Drugs and Drug Addiction (EMCDDA). (2019). Risk Assessment of Fluorinated Amphetamines.Link
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PubChem. (2024). Compound Summary: 2,4-Difluoroamphetamine.[12]Link
Sources
- 1. researchgate.net [researchgate.net]
- 2. US20110196173A1 - Process for the Synthesis of Amphetamine Derivatives - Google Patents [patents.google.com]
- 3. US9321794B2 - Synthesis of racemic amphetamine derivatives by cuprate addition reaction with aziridine phosphoramidate compounds - Google Patents [patents.google.com]
- 4. prepchem.com [prepchem.com]
- 5. EP2644590A1 - Synthesis of 2-(3,4-difluorophenyl)cyclopropanamine derivatives and salts - Google Patents [patents.google.com]
- 6. PubChemLite - [1-(2,4-difluorophenyl)-3-(methylsulfanyl)propan-2-yl](methyl)amine hydrochloride (C11H15F2NS) [pubchemlite.lcsb.uni.lu]
- 7. PubChemLite - 1-(2,4-difluorophenyl)-3-(methylsulfanyl)propan-2-amine hydrochloride (C10H13F2NS) [pubchemlite.lcsb.uni.lu]
- 8. Design and Synthesis of 1-(3-(dimethylamino)propyl)-1-(4-fluorophenyl)-1,3-dihydroisobenzofuran-5-carbonitrile (Citalopram) Analogues as Novel Probes for the Serotonin Transporter S1 and S2 Binding Sites - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Pharmacokinetic properties of 4-fluoroamphetamine in serum and oral fluid after oral ingestion - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 12. dev.spectrabase.com [dev.spectrabase.com]
